Dichloroisocyanuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Readily soluble in polar organic solvents (ketones, nitriles, esters)

Moderately soluble in water

Aqueous solubility = 0.7% at 20 °C

Synonyms

Canonical SMILES

Evaluating its effectiveness as a disinfectant:

- Studies investigate the efficacy of DICA against various microorganisms, including bacteria, viruses, and fungi, in different environments like drinking water, swimming pools, and healthcare settings. [Source: National Institutes of Health, ]

Understanding its environmental impact:

- Research examines the breakdown products of DICA and their potential effects on aquatic ecosystems and human health. [Source: Journal of Hazardous Materials, ]

Developing new applications:

- Some research explores utilizing DICA as a precursor for synthesizing novel materials with specific functionalities, although this application is still in its early stages. [Source: RSC Advances, ]

Additional Information:

- DICA is often used in its salt form, Sodium Dichloroisocyanurate (NaDCC), which is more water-soluble and easier to handle.

- Research on DICA is constantly evolving, and new applications or discoveries may emerge in the future.

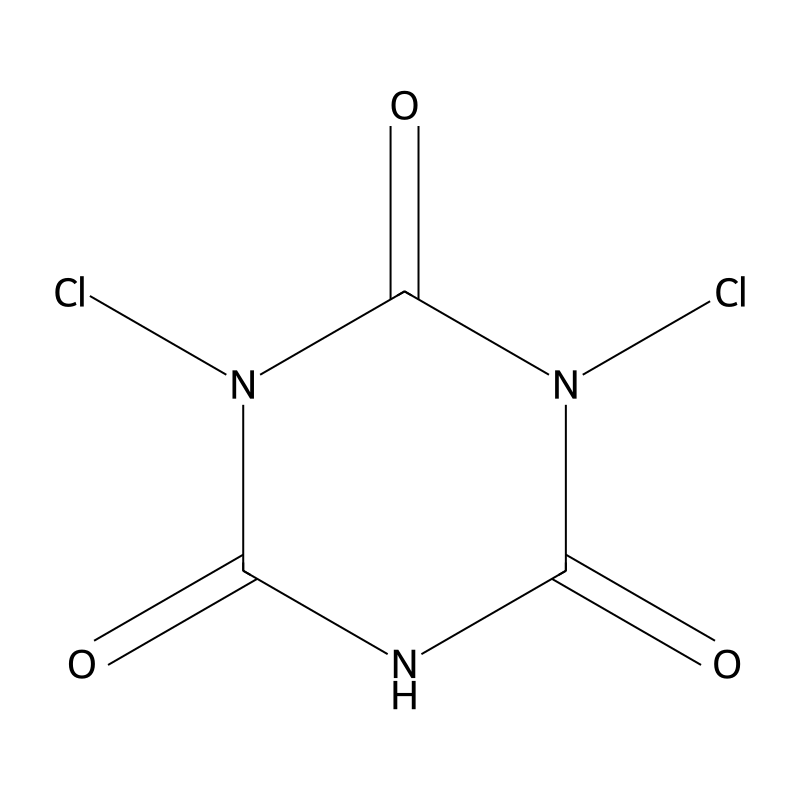

Dichloroisocyanuric acid is a chemical compound with the molecular formula . It appears as a white crystalline solid and is recognized for its strong oxidizing properties. This compound is also known by various names, including dichlor and dichloro-s-triazinetrione, and is commonly marketed under names such as troclosene. Its structure consists of a triazine ring with two chlorine atoms and three oxygen atoms, contributing to its reactivity and utility in various applications .

As mentioned earlier, dichlor's disinfecting effect relies on the formation of hypochlorous acid during hydrolysis. Hypochlorous acid disrupts the cell membranes of microorganisms, leading to cell death. The specific mechanism involves the oxidation of proteins and other essential cellular components by hypochlorous acid [].

- Hydrolysis: When in contact with water, it releases chlorine gas, which can be utilized for disinfection purposes. The reaction can be represented as:

- Oxidation Reactions: As a strong oxidizer, it can react vigorously with reducing agents and combustible materials, potentially leading to combustion or explosive reactions under certain conditions .

- Reactions with Ammonium Compounds: In studies involving ammonium nitrate, dichloroisocyanuric acid has been shown to produce various nitrogenous species such as monochloroamine and dichloroamine through complex reaction pathways .

Dichloroisocyanuric acid is synthesized through the chlorination of cyanuric acid. The general reaction can be summarized as follows:

This process typically involves the controlled addition of chlorine gas to a solution of cyanuric acid under specific conditions to ensure the formation of the dichloro derivative without excessive byproducts .

Dichloroisocyanuric acid is utilized in various applications:

- Water Treatment: It serves as a disinfectant in swimming pools and drinking water systems.

- Household Cleaning Products: Often found in bleach formulations and cleaning agents due to its ability to kill bacteria and viruses.

- Industrial Uses: Employed in food processing plants for sanitation purposes.

- Agriculture: Used for disinfecting livestock facilities and equipment .

Research has explored the interactions of dichloroisocyanuric acid with various compounds, particularly ammonium salts. For instance, studies have shown that when combined with ammonium nitrate, it can lead to the formation of reactive nitrogen species. These interactions highlight the importance of understanding the chemical behavior of dichloroisocyanuric acid in both environmental and industrial contexts .

Dichloroisocyanuric acid shares similarities with several other compounds, particularly those within the category of chlorinated triazines. Below is a comparison table highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Dichloroisocyanuric Acid | Strong oxidizer; used in disinfection | |

| Trichloroisocyanuric Acid | More potent oxidizer; used primarily for pool sanitation | |

| Sodium Dichloroisocyanurate | Water-soluble; used in water treatment tablets | |

| Calcium Hypochlorite | Commonly used bleach; releases chlorine upon dissolution |

Dichloroisocyanuric acid is unique due to its balance between stability and reactivity, making it suitable for both solid formulations and applications requiring controlled release of chlorine. Its effectiveness as a disinfectant while maintaining relative safety compared to other chlorinated compounds makes it particularly valuable in various industries .

Chlorination Pathways of Cyanuric Acid

Dichloroisocyanuric acid is fundamentally synthesized through the controlled chlorination of cyanuric acid, utilizing several distinct pathways that have been developed and optimized for industrial applications [1]. The primary reaction involves the direct chlorination of cyanuric acid according to the stoichiometric equation: (C(O)NH)₃ + 2 Cl₂ → (C(O)NCl)₂(C(O)NH) + 2 HCl [1]. This process represents the most straightforward approach to dichloroisocyanuric acid production, yielding a colorless solid product [1].

The chlorination mechanism proceeds through sequential nitrogen-chlorine bond formation within the triazine ring structure [7]. Research has demonstrated that the reaction conditions must be carefully controlled to prevent excessive chlorination that would lead to trichloroisocyanuric acid formation or insufficient chlorination resulting in unreacted cyanuric acid [7]. The process typically requires precise pH management, with initial conditions maintained between 8.0 and 11.0, subsequently reduced to 1.7 to 3.5 upon completion [7].

An alternative chlorination pathway utilizes sodium hypochlorite as the chlorinating agent rather than elemental chlorine [7]. This method offers significant advantages in terms of heat management and process safety [7]. The reaction between cyanuric acid, sodium hypochlorite, and chlorine proceeds at temperatures above 0°C and preferably below 25°C until the pH reaches between 1.7 and 3.5 [7]. This approach eliminates many of the heat removal and shutdown problems associated with direct chlorination processes [7].

The degree of chlorination can be precisely controlled by adjusting the ratio of cyanuric acid to sodium hypochlorite [7]. When the molar ratio of cyanuric acid to sodium hypochlorite is approximately 1:1, dichloroisocyanuric acid with an available chlorine content very close to the theoretical value of 71.6 percent is produced [7]. Deviation from this stoichiometric ratio results in either incomplete chlorination or the formation of mixed products containing trichloroisocyanuric acid [7].

Optimization of Sodium and Potassium Salt Formation

The formation of alkali metal salts of dichloroisocyanuric acid represents a critical aspect of industrial production, with sodium and potassium variants being the most commercially significant [14] [25]. Sodium dichloroisocyanurate synthesis has been extensively optimized through systematic investigation of reaction parameters including temperature, pH, and stoichiometric ratios [14].

Table 1: Sodium Hypochlorite Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 14-16°C (optimum), 0-25°C (range) | US Patent 3668204A |

| pH Range | 8.0-9.0 (initial), 1.7-3.5 (final) | US Patent 3668204A |

| Molar Ratio (Cyanuric Acid : Sodium Hypochlorite) | 1:1 (dichloroisocyanuric acid) | US Patent 3668204A |

| Reaction Time | Continuous process | US Patent 3668204A |

| Product Yield | 87.1% (Example) | US Patent 3668204A |

| Available Chlorine Content | 71.4% (actual), 71.6% (theoretical) | US Patent 3668204A |

| Process Type | Two-stage continuous | US Patent 3668204A |

The optimization of sodium salt formation involves careful control of the initial mixing conditions where cyanuric acid and sodium hypochlorite are combined [7]. When these components are mixed to maintain a pH between 8.4 and 9.0, the preferred molar ratio of approximately 1:1 is automatically achieved, provided the sodium hypochlorite solution has a pH between 9 and 12 [7]. This relationship between pH and molar ratio enables economical production of very pure dichloroisocyanuric acid without expensive metering equipment [7].

Table 2: Sodium Salt Formation Optimization

| Method | Yield (%) | Available Chlorine (%) | Temperature (°C) | pH Range |

|---|---|---|---|---|

| Direct Chlorination | 73.9-99.2 | 70.0-71.4 | 15-32 | 1.9-2.0 |

| Hypochlorite Method | 87.1-89.5 | 71.4-91.5 | 14-16 | 8.0-9.0 → 1.7-3.5 |

| Carbonate Method | 92-95 | 90 | Not specified | Not specified |

| Hydroxide Method | 90-92 | 90-91 | Not specified | Not specified |

Potassium dichloroisocyanurate formation follows similar principles but requires different operational parameters [25]. The process typically begins with tripotassium isocyanurate as the starting material, which is chlorinated under controlled conditions [25]. The reaction is maintained at temperatures ranging from 0°C to 60°C, with optimal results achieved at 37±2°C [25]. The pH must be carefully controlled within the range of 7.0 to 8.5, with the preferred operating range being 7.6 to 7.8 [25].

Table 3: Potassium Salt Formation Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Tripotassium isocyanurate | US Patent 3035056A |

| Temperature Range | 0-60°C (optimum 37±2°C) | US Patent 3035056A |

| pH Range | 7.0-8.5 (optimum 7.6-7.8) | US Patent 3035056A |

| Molar Ratio (Cyanuric Acid : KOH) | 1:3 (for tripotassium isocyanurate) | US Patent 3035056A |

| Reaction Time | 2 hours | US Patent 3035056A |

| Product Form | Monohydrate → Anhydrous | US Patent 3035056A |

| Thermal Stability | High (Form II structure) | US Patent 3035056A |

The potassium salt formation process demonstrates superior thermal stability characteristics compared to sodium variants [25]. The resulting potassium dichloroisocyanurate exhibits enhanced resistance to thermal decomposition, making it particularly suitable for applications requiring elevated temperature stability [25]. The product typically forms as a monohydrate initially, which can be subsequently dehydrated to yield the anhydrous form with improved handling characteristics [25].

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of dichloroisocyanuric acid has evolved to address the challenges of continuous production while maintaining product quality and operational safety [13]. The most advanced processes utilize specialized reactor designs that optimize mixing, heat transfer, and residence time distribution [13].

Table 4: Continuous Manufacturing Process Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactor Length to Diameter Ratio | 50-200:1 (optimum 80-120:1) | US Patent 3755320A |

| Initial Temperature | 20-100°C (optimum 40-70°C) | US Patent 3755320A |

| Final Temperature | -10 to +50°C (optimum +5 to +20°C) | US Patent 3755320A |

| Flow Rate | 0.4-4.5 m/sec (optimum 0.8-2.5 m/sec) | US Patent 3755320A |

| Alkali Metal Hydroxide to Cyanuric Acid Ratio | 2.0-2.4:1 | US Patent 3755320A |

| Chlorine to Cyanuric Acid Ratio | 2.4-20:1 | US Patent 3755320A |

| Space-Time Yield | Up to 4.2 kg/L·hr | US Patent 3755320A |

| pH Range (Initial) | 11.5-13.0 | US Patent 3755320A |

| pH Range (Final) | 1.6-2.3 | US Patent 3755320A |

The continuous manufacturing process employs vertical reaction tubes with specific geometric requirements to ensure optimal performance [13]. The ratio of length to inside diameter must be maintained between 50:1 and 200:1, with the preferred range being 80:1 to 120:1 [13]. This design facilitates proper mixing and heat transfer while preventing the formation of nitrogen trichloride, a hazardous byproduct that can form under suboptimal conditions [13].

Temperature control represents a critical aspect of industrial production [13]. The initial reaction temperature is maintained between 20°C and 100°C, with optimal performance achieved between 40°C and 70°C [13]. The final temperature must be controlled between -10°C and +50°C, preferably between +5°C and +20°C [13]. This temperature profile ensures complete reaction while preventing thermal decomposition of the product [13].

Flow rate optimization is essential for achieving high space-time yields [13]. The reaction mixture flow rate is maintained between 0.4 and 4.5 meters per second, with optimal performance occurring between 0.8 and 2.5 meters per second [13]. These conditions enable space-time yields of up to 4.2 kilograms per liter per hour, representing a significant improvement over batch processes [13].

The industrial process utilizes a two-component mixing system where cyanuric acid solution and chlorine are combined in a specialized nozzle arrangement [13]. The chlorine can be introduced as either a gas or liquid, with gaseous introduction preferred for most applications [13]. The mixing creates gas bubbles within the reaction tube, with bubble lengths ranging from 0.2 to 10 times the inside diameter of the tube [13].

Patented Synthesis Methodologies

Several patented methodologies have been developed to address specific challenges in dichloroisocyanuric acid synthesis, each offering unique advantages for particular applications [7] [8] [14]. These patents represent significant technological advances in production efficiency, product purity, and process safety [7] [8] [14].

United States Patent 3,668,204 describes a novel chlorination process utilizing sodium hypochlorite as an intermediate [7]. This methodology addresses the heat removal problems associated with direct chlorination by conducting the exothermic neutralization reaction during sodium hypochlorite formation rather than during the final chlorination step [7]. The process maintains precise stoichiometric control through pH monitoring, eliminating the need for expensive metering equipment [7].

The patented continuous process described in United States Patent 3,755,320 revolutionizes large-scale production through specialized reactor design [13]. This methodology achieves space-time yields of 3.6 kilograms per liter per hour compared to 0.36 or 0.83 kilograms per liter per hour in conventional processes [13]. The patent specifically addresses nitrogen trichloride formation through precise control of reactor geometry and operating conditions [13].

United States Patent 3,872,118 presents a methodology for producing thermal-decomposition resistant sodium dichloroisocyanurate dihydrate [8]. This process involves mixing controlled amounts of hydrated salts with anhydrous or partially hydrated sodium dichloroisocyanurate, followed by heating between ambient temperature and 70°C [8]. The reaction is maintained within this temperature range until completion, as indicated by subsidence of the exothermic reaction [8].

Patent methodology 3,299,060 focuses on the production of stable salts through controlled pH management [14]. The process maintains reaction conditions at temperatures between 5°C and 65°C while keeping the pH between 6.0 and 7.0 [14]. This methodology ensures complete conversion of dichloroisocyanuric acid to the desired salt products while minimizing contamination by unreacted starting materials [14].

Dichloroisocyanuric acid represents a significant member of the chlorinated isocyanuric acid family, with comprehensive crystallographic studies revealing important structural features. The free acid form (C₃HCl₂N₃O₃) exhibits a molecular weight of 197.96 g/mol and crystallizes as white crystalline solids with melting points ranging from 226.4 to 226.7°C [1]. The sodium salt dihydrate form (C₃Cl₂N₃NaO₃·2H₂O) demonstrates enhanced stability with a molecular weight of 255.98 g/mol and a density of 1.97 g/cm³ at 25°C [2] [3].

X-ray diffraction analysis has provided crucial insights into the crystal structure of dichloroisocyanuric acid derivatives. Powder diffraction data are available for distinguishing between anhydrous sodium dichloroisocyanurate and the dihydrate forms [4] [5]. The crystallographic investigations reveal that related cyanuric acid compounds adopt monoclinic crystal systems, with cyanuric acid itself crystallizing in the standard monoclinic space group C2/c rather than the previously reported non-standard C2/n setting [6]. This structural arrangement features planar triazine rings with three-fold symmetry, establishing the fundamental geometric framework for dichloroisocyanuric acid derivatives.

The crystal packing analysis demonstrates the formation of hydrogen-bonded networks through N-H···O interactions, creating two-dimensional layered structures. These layers exhibit inter-layer distances of approximately 3 Å and are stabilized through various intermolecular forces including π-π interactions between aromatic triazine rings [6]. The presence of chlorine substituents in dichloroisocyanuric acid introduces additional steric and electronic effects that influence the overall crystal packing arrangement.

Table 1: Crystallographic Parameters of Dichloroisocyanuric Acid Derivatives

| Parameter | Free Acid | Sodium Salt Dihydrate |

|---|---|---|

| Molecular Formula | C₃HCl₂N₃O₃ | C₃Cl₂N₃NaO₃·2H₂O |

| Molecular Weight (g/mol) | 197.96 | 255.98 |

| Crystal System | Monoclinic (inferred) | Monoclinic |

| Density (g/cm³) | 1.84 (estimated) | 1.97 |

| Melting Point (°C) | 226.4-226.7 | 240-252 (decomp.) |

| Solubility (g/L at 25°C) | Limited data | 236.8-250 |

Spectroscopic Investigations (35Cl-NQR, FT-IR, Raman)

35Cl Nuclear Quadrupole Resonance Spectroscopy

Nuclear quadrupole resonance spectroscopy using ³⁵Cl nuclei has emerged as a powerful technique for investigating the electronic structure of dichloroisocyanuric acid derivatives. The ³⁵Cl-NQR studies, combined with density functional theory calculations, have provided detailed insights into the nuclear quadrupole coupling constants and electric field gradients around chlorine atoms in these compounds [7] [8].

The ³⁵Cl-NQR spectrum of dichloroisocyanuric acid derivatives typically exhibits resonance frequencies around 2.53 MHz, characteristic of chlorine atoms bonded to nitrogen in the triazine ring system [9]. This frequency reflects the unique electronic environment of chlorine substituents and provides valuable information about the N-Cl bond character and the overall molecular electronic structure. The nuclear quadrupole coupling constants derived from these measurements offer quantitative parameters for understanding the covalent nature of the N-Cl bonds and the extent of π-electron delocalization within the triazine ring.

DFT calculations have been successfully employed to complement experimental ³⁵Cl-NQR data, enabling the determination of both nuclear quadrupole coupling constants and asymmetry parameters. These computational studies have revealed the relationship between electronic structure parameters and antimicrobial activity in sodium and potassium salts of dichloroisocyanuric acid [10].

Fourier Transform Infrared Spectroscopy

FT-IR spectroscopy provides comprehensive vibrational fingerprints for dichloroisocyanuric acid and its derivatives, with characteristic absorption bands spanning the 4000-400 cm⁻¹ region. The infrared spectra exhibit distinctive features corresponding to fundamental vibrational modes of the triazine ring system and substituent groups [11] [12].

Key vibrational assignments include carbonyl stretching modes (C=O) in the 1700-1600 cm⁻¹ region, characteristic of the keto tautomer predominant in solid-state structures. The N-H stretching vibrations appear in the 3200-3000 cm⁻¹ range, while C-N stretching modes are observed between 1500-1200 cm⁻¹. The presence of chlorine substituents introduces additional complexity through N-Cl stretching vibrations and modified ring breathing modes.

Table 2: Vibrational Spectroscopy Summary for Dichloroisocyanuric Acid

| Method | Frequency Range | Key Absorptions | Applications |

|---|---|---|---|

| FT-IR | 4000-400 cm⁻¹ | C=O (1700-1600), N-H (3200-3000), C-N (1500-1200) | Structure identification, hydrogen bonding |

| Raman | 4000-100 cm⁻¹ | Ring breathing modes, symmetric stretches | Quality control, polymorph analysis |

| ³⁵Cl-NQR | ~2.53 MHz | Nuclear quadrupole transitions | Electronic structure, bond character |

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Comprehensive computational modeling of dichloroisocyanuric acid has been accomplished using various density functional theory methodologies. DFT calculations employing B3LYP, M06-2X, and MN15 exchange-correlation functionals with extended basis sets (6-311G**, aug-cc-pVTZ) have provided detailed electronic structure information and accurate predictions of molecular properties [14] [15].

The computational studies have successfully optimized molecular geometries, calculated vibrational frequencies, and determined thermodynamic properties for dichloroisocyanuric acid and its derivatives. These calculations reveal the planar nature of the triazine ring system and provide precise geometric parameters including bond lengths, bond angles, and dihedral angles. The optimized structures serve as foundations for understanding chemical reactivity and intermolecular interactions.

Benchmark studies have established the M06-2X functional combined with the 6-311+G(2d,2p) basis set as particularly effective for describing the chemical reactions and decomposition pathways of dichloroisocyanuric acid derivatives [15]. These computational protocols have been validated against experimental data and provide reliable predictions for energy barriers, reaction enthalpies, and activation energies.

Electronic Properties and Molecular Orbitals

Frontier molecular orbital analysis has revealed important electronic characteristics of dichloroisocyanuric acid. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into chemical reactivity, with the HOMO-LUMO gap serving as an indicator of electronic stability and chemical hardness [14].

Time-dependent DFT calculations have been employed to investigate electronic transitions and UV-visible absorption properties. These studies provide theoretical support for understanding the electronic structure changes upon chlorination of cyanuric acid and the resulting effects on molecular reactivity and stability.

Periodic Calculations and Solid-State Modeling

Periodic DFT calculations have been applied to model the solid-state properties of dichloroisocyanuric acid crystals. These calculations incorporate periodic boundary conditions to accurately represent crystal packing effects and intermolecular interactions in the solid state. The computational modeling has provided insights into crystal stability, mechanical properties, and the role of hydrogen bonding in determining crystal structure.

The solid-state calculations have also enabled the prediction of vibrational spectra for comparison with experimental infrared and Raman data, facilitating comprehensive vibrational assignments and validation of theoretical models [16].

Table 3: Computational Methods and Key Results

| Method | Level of Theory | Key Findings |

|---|---|---|

| Geometry Optimization | B3LYP/6-311G** | Planar triazine ring, optimized bond parameters |

| Vibrational Analysis | M06-2X/aug-cc-pVTZ | Complete frequency assignments, IR/Raman intensities |

| Electronic Structure | TD-DFT | HOMO-LUMO gaps, electronic transitions |

| Solid-State Properties | Periodic DFT | Crystal packing forces, intermolecular interactions |

| Reaction Mechanisms | DFT/CCSD(T) | Energy barriers, thermodynamic parameters |

Physical Description

Water or Solvent Wet Solid

White solid; Slightly hygroscopic; [Hawley] Strong odor of chlorine; [HSDB]

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

226.6 °C

UNII

Related CAS

2893-78-9 (hydrochloride salt)

51580-86-0 (hydrochloride salt dihydrate)

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Oxidizer;Irritant;Environmental Hazard

Other CAS

2893-78-9

2782-57-2

51580-86-0

Metabolism Metabolites

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-: ACTIVE

Dichloroisocyanuric acid was more effective against Pseudomonas aeruginosa, Staphylococcus aureus, and sporulating Bacillus subtilis and Candida albicans than against Shigella flexneri or Escherichia coli.

Analytic Laboratory Methods

Storage Conditions

Protect containers against physical damage. Store in cool, dark, well ventilated place away from combustible liquid, easily combustible materials, or oxidizable materials. Drum may burst by heat, contamination of contents or absorbing of water. Palette should be laid under drum to protect from moisture. Avoid storage for extended periods in unventilated place during summer season.

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.